

Application Notes and Protocols: GNF-7

Solubility and Handling

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Compound of Interest

Compound Name: GNF-7

Cat. No.: B15621306

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of **GNF-7** in Dimethyl Sulfoxide (DMSO) and saline-based formulations, along with protocols for its preparation, storage, and use in research applications.

GNF-7 Overview

GNF-7 is a potent, multi-targeted kinase inhibitor. It is recognized for its activity against Bcr-Abl, including the T315I "gatekeeper" mutant which confers resistance to many other inhibitors.[1][2] Its mechanism of action also involves the inhibition of other kinases such as Activated Cdc42 kinase 1 (ACK1) and Germinal Center Kinase (GCK).[2][3] **GNF-7** has demonstrated anti-proliferative activity in various cancer cell lines and has shown efficacy in preclinical in vivo models, highlighting its potential in cancer therapy research.[1][3] Recent studies have also identified it as a potent FLT3 inhibitor, capable of overcoming drug resistance in Acute Myeloid Leukemia (AML).[4]

Solubility Data

The solubility of **GNF-7** is a critical factor for its use in both in vitro and in vivo experiments. The following table summarizes the solubility of **GNF-7** in DMSO and aqueous-based formulations. It is important to note that **GNF-7** is practically insoluble in water and ethanol.[1][5][6] For in vivo applications, **GNF-7** requires a formulation with co-solvents to achieve a suitable concentration for administration.

Solvent/Formulation	Concentration (mg/mL)	Molar Concentration (mM)	Notes	Source(s)
DMSO	20	36.52	Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.	[1][6]
27.38	50	[2]		
20	36.53	Ultrasonic and warming to 60°C may be required. Hygroscopic DMSO can significantly impact solubility.	[7]	
16	29.22	Sonication is recommended for complete dissolution.	[5]	
Saline-Based Formulations (for in vivo use)				
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	2	3.65	Sonication is recommended. Prepare fresh for each use.	[5]

5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH ₂ O	1	1.83	The mixed solution should be used immediately for optimal results.	[1][6]
10% of 20 mg/mL DMSO stock + 40% PEG300 + 5% Tween-80 + 45% Saline	≥ 2	≥ 3.65	Yields a clear solution.	[7]

Molecular Weight of **GNF-7** is 547.53 g/mol .[1]

Experimental Protocols

3.1. Preparation of **GNF-7** Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of **GNF-7** in DMSO, which can be further diluted in cell culture media for in vitro assays.

Materials:

- **GNF-7** powder
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene tubes
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Optional: Water bath or heat block, sonicator

Procedure:

- Equilibration: Allow the **GNF-7** vial to reach room temperature before opening to prevent condensation.
- Weighing: Accurately weigh the desired amount of **GNF-7** powder in a sterile tube.
- Solvent Addition: Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., 20 mg/mL or 50 mM).
- Dissolution: Vortex the solution thoroughly for 1-2 minutes. If particulates remain, sonicate the solution or gently warm it at 37-60°C for 5-10 minutes, followed by vortexing until the solution is clear.[\[5\]](#)[\[7\]](#)
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (1 month) or -80°C for long-term storage (up to 1 year).[\[1\]](#)

3.2. Preparation of **GNF-7** Formulation for In Vivo Use (Oral Gavage)

This protocol provides a method for preparing a **GNF-7** suspension for oral administration in animal models.

Materials:

- **GNF-7** powder
- Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)
- Sterile tubes
- Homogenizer or sonicator

Procedure:

- Weigh the required amount of **GNF-7**.
- Add the **GNF-7** powder to the appropriate volume of CMC-Na solution to achieve the final desired concentration (e.g., 5 mg/mL).

- Mix thoroughly using a vortex and then sonicate or homogenize until a uniform suspension is achieved.[\[6\]](#)
- This formulation should be prepared fresh before each use.

3.3. Preparation of **GNF-7** Formulation for In Vivo Use (Injection)

This protocol details the preparation of a clear **GNF-7** solution for injection, using a co-solvent system.

Materials:

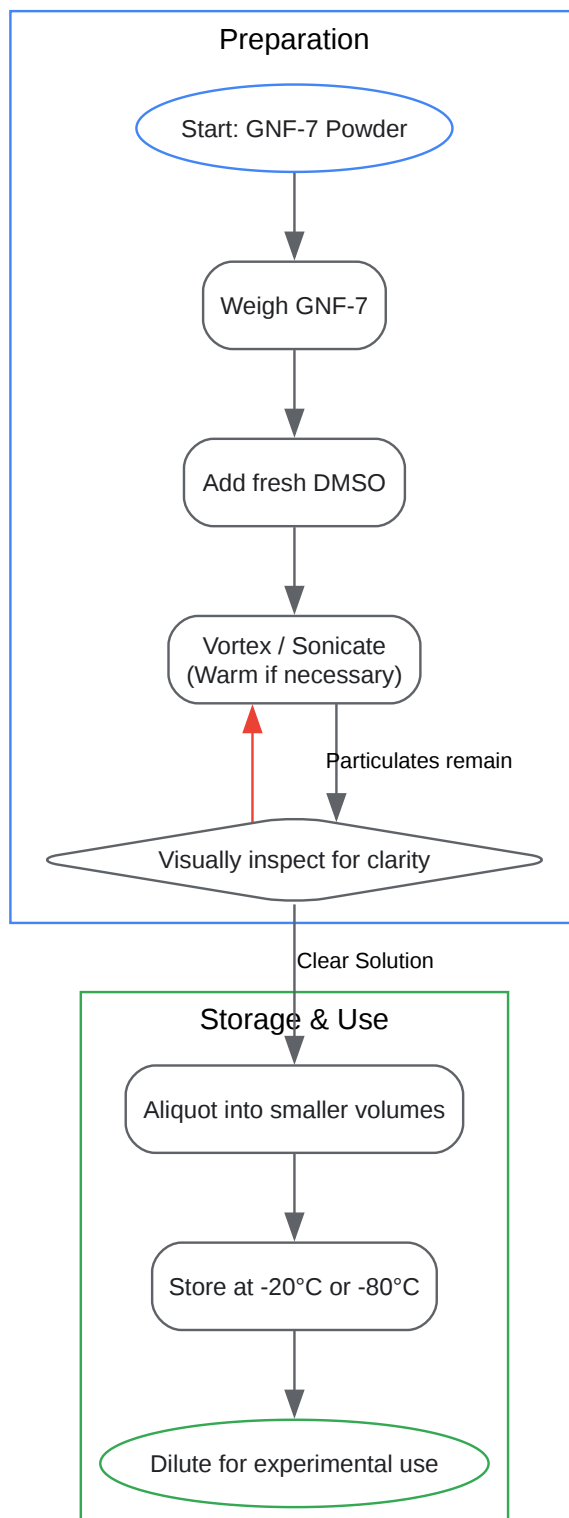
- **GNF-7** stock solution in DMSO (e.g., 20 mg/mL)
- PEG300
- Tween 80
- Sterile saline or ddH₂O
- Sterile tubes and syringes

Procedure (for a 1 mg/mL final concentration):

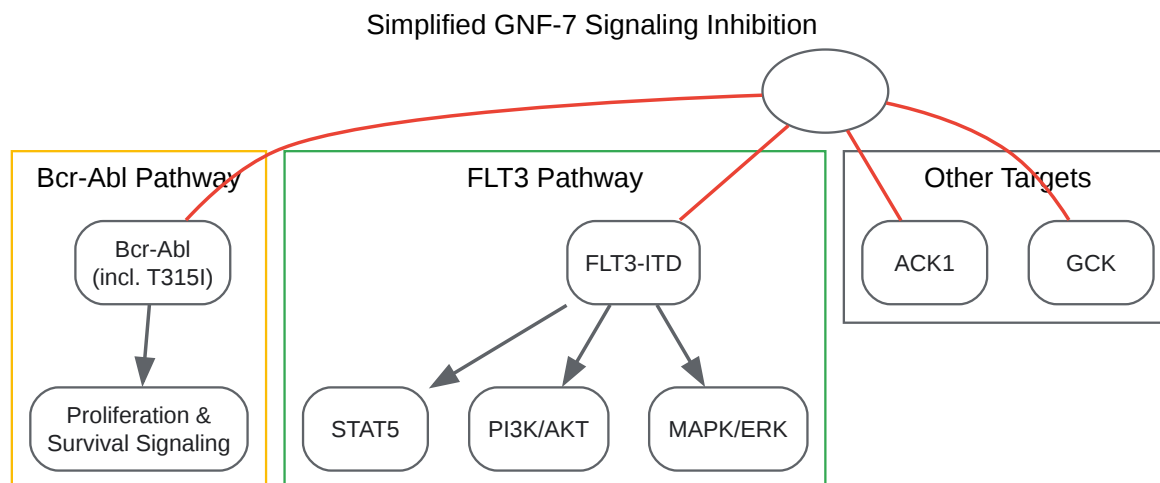
- To prepare 1 mL of the final solution, start with 400 µL of PEG300 in a sterile tube.
- Add 50 µL of a 20 mg/mL **GNF-7** stock solution in DMSO and mix until clear.
- Add 50 µL of Tween 80 to the mixture and mix until clear.
- Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.
- Mix thoroughly. The resulting solution should be clear.[\[1\]](#)[\[6\]](#)
- This formulation should be used immediately after preparation for optimal results.[\[1\]](#)[\[6\]](#)

Visualized Protocols and Pathways

GNF-7 Stock Solution Preparation Workflow

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Caption: Workflow for **GNF-7** stock solution preparation and storage.



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Caption: **GNF-7** inhibits multiple kinase signaling pathways.

Safety Precautions

GNF-7 is intended for laboratory research use only. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety information.

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